molecular formula C9H12 B046885 Mesitylene CAS No. 108-67-8

Mesitylene

Cat. No.: B046885
CAS No.: 108-67-8
M. Wt: 120.19 g/mol
InChI Key: AUHZEENZYGFFBQ-UHFFFAOYSA-N
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Description

Mesitylene, also known as 1,3,5-trimethylbenzene, is an aromatic hydrocarbon with the chemical formula C₉H₁₂. It is a derivative of benzene, featuring three methyl groups symmetrically positioned around the benzene ring. This compound is a colorless liquid with a sweet, aromatic odor and is a component of coal tar, which is its traditional source .

Mechanism of Action

Target of Action

Mesitylene, also known as 1,3,5-trimethylbenzene, is a derivative of benzene with three methyl substituents symmetrically positioned around the ring . It is primarily used as a precursor in various chemical reactions due to its stability and ease of functionalization . It serves as a key player in organic synthesis, enabling more efficient and environmentally friendly production processes for pharmaceuticals, polymers, and fine chemicals .

Mode of Action

This compound’s mode of action is primarily through its role as a catalyst in organic synthesis . It participates in reactions due to its stability and ease of functionalization . For instance, this compound is used in the alkylation of benzyl alcohol, where it leads to a pronounced decrease in reaction rate . This reaction occurs on the external (mesoporous) surface of the nanosheets, as it cannot take place within the zeolite micropores .

Biochemical Pathways

The production of this compound using acetone as a building block is a complex reaction, combining the self-condensation of acetone molecules with cross condensation between acetone and other acetone condensation adducts . This reaction involves the transformation of acetone into this compound, which is a very attractive reaction to prepare renewable fuels and chemicals .

Result of Action

The result of this compound’s action is the production of various fine chemicals. For instance, oxidation of this compound with nitric acid yields trimesic acid . Using manganese dioxide, a milder oxidizing agent, 3,5-dimethyl benzaldehyde is formed . This compound is also oxidized by trifluoroperacetic acid to produce mesitol (2,4,6-trimethylphenol) .

Action Environment

The action of this compound can be influenced by various environmental factors. When used in benzyl alcohol alkylation reactions, this compound leads to a pronounced decrease in reaction rate . This reaction occurs on the external (mesoporous) surface of the nanosheets, as it cannot take place within the zeolite micropores . Transmission electron microscopy imaging reveals that the nanosheets undergo coarsening during superheated steam treatment, resulting in changes in thickness, aspect ratio, and roughness . These morphological changes on the external surface of the nanosheets are responsible for the observed variations in catalytic activity .

Biochemical Analysis

Biochemical Properties

It is known that mesitylene can interact with various enzymes and proteins due to its aromatic structure and methyl groups . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Molecular Mechanism

It is known that this compound can undergo various chemical reactions, including oxidation and bromination These reactions could potentially lead to changes in gene expression, enzyme activity, and other molecular processes

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. This compound is known to be a stable compound under normal conditions . Long-term effects on cellular function in in vitro or in vivo studies have not been reported.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesitylene can be synthesized through several methods:

Industrial Production Methods: Industrially, this compound is primarily produced through the transalkylation of xylene due to its efficiency and cost-effectiveness. The process involves the use of solid acid catalysts to facilitate the reaction .

Chemical Reactions Analysis

Mesitylene undergoes various chemical reactions, including:

    Oxidation: Oxidation of this compound with nitric acid yields trimesic acid (C₆H₃(COOH)₃). Using manganese dioxide, a milder oxidizing agent, 3,5-dimethyl benzaldehyde is formed.

    Bromination: Bromination of this compound occurs readily, giving mesityl bromide: [ (\text{CH}_3)_3\text{C}_6\text{H}_3 + \text{Br}_2 \rightarrow (\text{CH}_3)_3\text{C}_6\text{H}_2\text{Br} + \text{HBr} ]

    Organometallic Chemistry: this compound acts as a ligand in organometallic chemistry.

Comparison with Similar Compounds

  • 1,2,4-Trimethylbenzene (Pseudocumene)
  • 1,2,3-Trimethylbenzene (Hemimellitene)

Mesitylene’s unique symmetrical structure and reactivity make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1,3,5-trimethylbenzene
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InChI

InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3
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InChI Key

AUHZEENZYGFFBQ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1)C)C
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Molecular Formula

C9H12
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DSSTOX Substance ID

DTXSID6026797
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Molecular Weight

120.19 g/mol
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Physical Description

1,3,5-trimethylbenzene appears as a colorless liquid with a peculiar odor. Insoluble in water and less dense than water. Flash point near 123 °F. May be toxic by ingestion and inhalation. Used to make plastics and dyes., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a distinctive, aromatic odor.
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Boiling Point

329 °F at 760 mmHg (NIOSH, 2023), 164.7 °C at 760 mm Hg, Boiling point = 98.9 °C at 100 mm Hg, 61 °C at 20 mm Hg, 47.4 °C at 10 mm Hg, and 9.6 °C at 1.0 mm Hg, 164.00 to 165.00 °C. @ 760.00 mm Hg, 165 °C, 329 °F
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Flash Point

122 °F (NIOSH, 2023), 122 °F (50 °C) (Closed cup), 50 °C c.c., 122 °F
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Solubility

0.002 % (NIOSH, 2023), Miscible with alcohol, ether, benzene, Miscible in ethanol, ethyl ether, acetone, Miscible with oxygenated and aromatic solvents., In water, 48.2 mg/L at 25 °C, 0.0482 mg/mL at 25 °C, Solubility in water: very poor, 0.002%
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Density

0.86 (NIOSH, 2023) - Less dense than water; will float, 0.8637 at 20 °C/4 °C, Relative density (water = 1): 0.86, 0.86
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Vapor Density

1.006 AT 20 °C (AIR = 1), Relative vapor density (air = 1): 4.1
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Vapor Pressure

2 mmHg (NIOSH, 2023), 2.48 [mmHg], Vapor pressure = 1.86 mm Hg @ 20 °C, 2.48 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.25, 2 mmHg
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Impurities

Mesitylene contains 1 wt% pseuodocumeme and 0.5 wt% other aromatic compounds
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Color/Form

Clear, colorless liquid

CAS No.

108-67-8
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Melting Point

-49 °F (NIOSH, 2023), -44.8 °C, Liquid Molar Volume= 0.139524 cu m/kmol; IG Heat of Formation= -1.59X10+7 J/kmol; Heat of Fusion at the melting point= 9.5144X10+6 J/kmol, -44.7 °C, -45 °C, -49 °F
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Synthesis routes and methods I

Procedure details

In accordance with the procedure of Example 4, 10 g (0.043 mol) of ZrCl4 are added at 60° C. under argon over the course of 1 hour and 10 minutes to a stirred mixture of 60 ml of mesitylene, 8 g (0.043 mol) of ferrocene and 5.7 g (0.043 mol) of sublimed AlCl3. Working up is effected as in Example 4, affording 20.1 g (83.4% of theory) of crude (η6 -mesitylene)-η5 -(cyclopentadienyl)-iron(II) tetrapnenylborate.
Quantity
8 g
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5.7 g
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60 mL
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10 g
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Synthesis routes and methods II

Procedure details

Referring to Table 1 above, the Conversion ("Conv.") was a weight percent conversion and was calculated by: ##EQU1## Selectivity ("Selec.") in Table 1 means, as appropriate: ##EQU2## The Yield means, as appropriate, the yield of 2-methyl-4-(3-bromophenyl)-3-butyn-2-ol: ##STR15## or 1,3-di(3-methyl-3-hydroxy-1-butynyl)benzene: ##STR16## and was calculated as the product of Conversion times Selectivity. Selectivities and yields were calculated only on isolated crude products by gas chromatography with an appropriate internal standard (mesitylene).
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Synthesis routes and methods III

Procedure details

In the comparative example performed without any catalyzer being present, the current yield is 35% and the stoichiometric yield is 61% and the mixture of isomeric acetates contains 93% of 2,4,6-trimethylphenylacetate and 7% of 3,5-dimethylbenzylacetate.
[Compound]
Name
acetates
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0 (± 1) mol
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Name
3,5-dimethylbenzylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Further, the insulating liquid can include a known liquid as the insulating liquid in addition to the fatty acid triglyceride as described above. Specifically, there can be cited silicone oil such as KF96, KF4701, KF965, KS602A, KS603, KS604, KF41, KF54, FA630 (produced by Shin-Etsu Chemical Co., Ltd.), TSF410, TSF433, TSF434, TSF451, TSF437 (produced by Momentive Performance Materials Inc.), or SH200 (produced by Dow Corning Toray Co., Ltd.), aliphatic hydrocarbon such as TSOPAR-E, ISOPAR-G, ISOPAR-H, ISOPAR-L (produced by Exxon Mobil Corp.), Cosmo White P-60, Cosmo White P-70, Cosmo White P-120 (produced by Cosmo Oil Lubricants Co., Ltd.), Dyna Freshia W-8, Daphne Oil CP, Daphne Oil KP, Transformer Oil H, Transformer Oil G, Transformer Oil A, Transformer Oil B, Transformer Oil S (produced by Idemitsu Kosan Co., Ltd.), Shellsol 70, Shellsol 71 (produced by Shell Oil Company, Ltd.), Amsco OMS, Amsco 460 solvent (produced by American Mineral Spirits Company, Ltd.), low-viscosity/high-viscosity liquid paraffins (produced by Waco Pure Chemical Industries, Ltd.), octane, isooctane, decane, isodecane, decalin, nonane, dodecane, isododecane, cyclohexane, cyclooctane, cyclodecane, a resolvent of the fatty acid triglyceride such as fatty acid monoglyceride, fatty acid diglyceride, glycerine, or a fatty acid, a synthetic esters liquid such as Prifer 6813 (produced by UNIQUEMA), benzene, toluene, xylene, mesitylene, fatty acid monoester, and so on, and one species or a combination of two or more species out of these compounds can be used.
Quantity
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

Following a procedure similar to that of Example 1D but using 63 g. of 1-(4-methoxyphenyl)-2-phenyl-4,5,6,7-tetrahydroindole and 18 g. of 10% palladium-on-charcoal in 600 ml. mesitylene (18 hours reflux) there was obtained, on recrystallization first from isopropyl alcohol and then from tetrahydrofuran-hexane, 58.5 g. of 1-(4-methoxyphenyl)-2-phenylindole; m.p. 141°-142°C.
Quantity
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mesitylene
Reactant of Route 2
Mesitylene
Reactant of Route 3
Mesitylene
Reactant of Route 4
Mesitylene
Reactant of Route 5
Mesitylene
Reactant of Route 6
Mesitylene
Customer
Q & A

Q1: What is the molecular formula and weight of mesitylene?

A1: The molecular formula of this compound is C9H12, and its molecular weight is 120.19 g/mol.

Q2: Does this compound exhibit characteristic spectroscopic signals?

A2: Yes, the 1H NMR spectrum of this compound in various solvents shows distinct signals. For instance, in toluene, ortho-xylene, meta-xylene, and para-xylene, the 199Hg NMR resonance of a this compound adduct appears at δ −1051.8, −1053.5, −1051.4 and −1059.1 ppm, respectively [].

Q3: How does this compound behave as a solvent in chemical reactions?

A3: this compound acts as a suitable solvent in various reactions. For example, it has been utilized in the synthesis of (η6-1,3,5-trimethylbenzene)tin(II) chloride tetrachloroaluminate(III) by reacting anhydrous SnCl2 and AlCl3 in a 1:2 molar ratio with excess this compound []. Additionally, this compound serves as a solvent for reactions involving trimeric perfluoro-ortho-phenylene mercury (1), leading to the formation of adducts with toluene, ortho-xylene, meta-xylene, para-xylene, and this compound itself [].

Q4: Can this compound be used as a solvent at high temperatures?

A4: Yes, this compound remains stable at elevated temperatures, making it suitable for high-temperature reactions. For example, it has been used in reactions conducted at 700°C for the synthesis of carbon spherules [].

Q5: How does the structure of the catalyst influence the selectivity towards monoacylation of this compound?

A6: Hierarchical ZSM-5 catalysts, possessing micro-, meso-, and macroporosities, exhibit high selectivity towards monoacylated this compound []. This is attributed to their unique structure, which facilitates faster diffusion of the products out of the catalyst, thereby minimizing the formation of undesired byproducts.

Q6: Have computational methods been employed to study this compound?

A7: Yes, density functional theory (DFT) calculations have been employed to study the interaction of this compound with other molecules and to predict the vibrational frequencies of this compound-containing compounds [].

Q7: How do methyl substituents on the benzene ring influence the reactivity of this compound?

A8: The presence of three methyl substituents in this compound enhances its reactivity compared to benzene. This effect is evident in reactions like tritium exchange, where this compound exhibits higher reactivity than benzene [, ]. This enhanced reactivity is attributed to the electron-donating nature of the methyl groups.

Q8: Are there challenges related to the formulation of this compound?

A9: While this compound itself doesn't pose significant formulation challenges, the stability of its complexes can be influenced by factors like temperature. For example, thermogravimetric analyses indicate that adducts of trimeric perfluoro-ortho-phenylene mercury with toluene, ortho-xylene, meta-xylene, and para-xylene start losing the coordinated arene below 50 °C. In contrast, the this compound adduct exhibits higher thermal stability, with loss starting around 91 °C [].

Q9: What are the known toxicological effects of this compound exposure?

A10: Studies on rats have shown that inhalation exposure to this compound, even at concentrations close to the hygiene standard, can lead to long-term functional changes in the central nervous system. Observed effects include alterations in passive and active avoidance behavior and changes in pain sensitivity []. Acute and subchronic inhalation exposure to this compound also resulted in concentration-dependent disturbances in motor performance and decreased pain sensitivity in rats [].

Q10: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A11: Various analytical techniques are used to study this compound, including nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), infrared (IR) spectroscopy, X-ray diffraction (XRD), and density measurements [, , , , , , , , ].

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